1,2-Dichloroheptane

描述

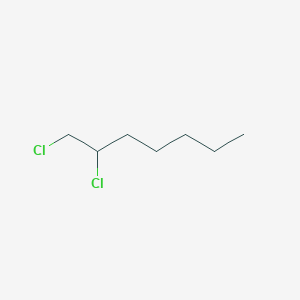

1,2-Dichloroheptane is a chlorinated hydrocarbon with the molecular formula C₇H₁₄Cl₂, featuring two chlorine atoms attached to adjacent carbon atoms in a seven-carbon alkane chain. Chlorinated alkanes like this compound are typically used as intermediates in organic synthesis, solvents, or precursors for polymer production .

属性

IUPAC Name |

1,2-dichloroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCSJABQCRFUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502254 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-87-8 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1,2-Dichloroheptane can be synthesized through the halogenation of 1-heptene. The reaction involves the addition of chlorine (Cl(_2)) to 1-heptene in the presence of carbon tetrachloride (CCl(_4)) as a solvent. This halogen addition reaction results in the formation of this compound .

Reaction: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{14}\text{Cl}_2 ]

化学反应分析

1,2-Dichloroheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace chlorine atoms with hydroxyl groups, forming heptane-1,2-diol.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treating with potassium tert-butoxide (KOtBu) can result in the formation of heptene.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)), converting it to heptane.

科学研究应用

1,2-Dichloroheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organochlorides and related compounds.

Biology: The compound can be used in studies involving the effects of organochlorides on biological systems.

Medicine: While not directly used as a drug, it serves as a model compound in pharmacological research to study the behavior of similar organochlorides.

作用机制

The mechanism of action of 1,2-dichloroheptane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atoms they are attached to electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The pathways involved include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms .

相似化合物的比较

1,2-Dichloroheptane vs. 1,7-Dichloroheptane

1,7-Dichloroheptane (CAS 821-76-1) is a structural isomer of this compound, with chlorine atoms positioned at the terminal carbons of the heptane chain. Key differences include:

The proximity of chlorine atoms in this compound likely increases its polarity and reactivity compared to 1,7-dichloroheptane, making it more suitable for elimination reactions or as a precursor in alkylation processes .

This compound vs. 1,2-Dichloroethane

1,2-Dichloroethane (CAS 107-06-2) is a smaller analog with two adjacent chlorines on a two-carbon chain. Key contrasts include:

This compound vs. 1,1-Dichloroethane

1,1-Dichloroethane (CAS 75-34-3), a chlorinated ethane with both chlorines on one carbon, differs significantly:

1,1-Dichloroethane’s simpler structure allows faster degradation via photolysis, whereas this compound’s larger size may lead to bioaccumulation in lipids .

Research Findings and Data Gaps

- Toxicity: While 1,2-dichloroethane is classified as a probable human carcinogen , data on this compound’s toxicity are lacking. Its larger molecular size may reduce absorption rates compared to smaller analogs.

- Environmental Impact : Chlorinated heptanes like 1,7-dichloroheptane are persistent in water and soil due to low biodegradability, suggesting similar risks for this compound .

- Synthesis : Evidence from alkylation reactions (e.g., 1,1-dichloroheptane with AlCl₃) highlights the role of chlorinated heptanes in producing complex hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。